molecular formula C23H25N5O2 B2631062 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide CAS No. 1105217-39-7

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B2631062
CAS No.: 1105217-39-7
M. Wt: 403.486
InChI Key: FCIOPFKCRWUTDQ-UHFFFAOYSA-N
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Description

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinyl group, a methoxyphenyl group, and a piperidine carboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl and methoxyphenyl intermediates, followed by their coupling with the piperidine carboxamide. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide shares structural similarities with other pyridazinyl and piperidine carboxamide compounds.
  • Examples include 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide and 1-(6-(4-methylphenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-30-20-7-5-17(6-8-20)21-9-10-22(27-26-21)28-14-11-18(12-15-28)23(29)25-16-19-4-2-3-13-24-19/h2-10,13,18H,11-12,14-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIOPFKCRWUTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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